molecular formula C12H17N5O2S B14567973 4-Amino-5-cyano-2-(4-methylpiperazin-1-yl)benzene-1-sulfonamide CAS No. 61590-95-2

4-Amino-5-cyano-2-(4-methylpiperazin-1-yl)benzene-1-sulfonamide

Cat. No.: B14567973
CAS No.: 61590-95-2
M. Wt: 295.36 g/mol
InChI Key: XLCBAENESHVJER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-5-cyano-2-(4-methylpiperazin-1-yl)benzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of an amino group, a cyano group, a methylpiperazine moiety, and a sulfonamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-cyano-2-(4-methylpiperazin-1-yl)benzene-1-sulfonamide typically involves multiple steps. One common method involves the reaction of 4-methylpiperazine with a suitable benzene derivative, followed by the introduction of the cyano and amino groups. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as purification and crystallization to obtain the compound in its pure form. Specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

4-Amino-5-cyano-2-(4-methylpiperazin-1-yl)benzene-1-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or other reduced derivatives.

Scientific Research Applications

4-Amino-5-cyano-2-(4-methylpiperazin-1-yl)benzene-1-sulfonamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Amino-5-cyano-2-(4-methylpiperazin-1-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonamides and derivatives of piperazine. Examples include:

  • 4-Methylpiperazine derivatives
  • Benzene sulfonamide derivatives

Uniqueness

4-Amino-5-cyano-2-(4-methylpiperazin-1-yl)benzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

61590-95-2

Molecular Formula

C12H17N5O2S

Molecular Weight

295.36 g/mol

IUPAC Name

4-amino-5-cyano-2-(4-methylpiperazin-1-yl)benzenesulfonamide

InChI

InChI=1S/C12H17N5O2S/c1-16-2-4-17(5-3-16)11-7-10(14)9(8-13)6-12(11)20(15,18)19/h6-7H,2-5,14H2,1H3,(H2,15,18,19)

InChI Key

XLCBAENESHVJER-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C(=C2)N)C#N)S(=O)(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.